
N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thioacetamide. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry.
Molecular Formula : C17H17ClN4OS
Molecular Weight : 354.86 g/mol
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to this compound. The mechanism of action involves the inhibition of the NF-kB signaling pathway, which is crucial for cancer cell proliferation and survival.
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
CMO | Hepatocellular carcinoma | 15.4 | NF-kB inhibition |
N-(3-chlorobenzyl)-2-(oxadiazole derivative) | Breast cancer | 20.0 | Apoptosis induction |
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by increasing sub-G1 cell populations and activating caspase pathways .
2.2 Antimicrobial Activity
The compound's thioacetamide moiety has been associated with antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thioacetamide exhibit significant activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Compound Tested |
---|---|---|
Staphylococcus aureus | 4 | N-(3-chlorobenzyl)-2... |
Escherichia coli | 8 | N-(3-chlorobenzyl)-2... |
Mycobacterium tuberculosis | 6 | N-(3-chlorobenzyl)-2... |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups on the aromatic ring has been shown to enhance anticancer activity, while specific substitutions on the thioacetamide group can influence antimicrobial potency.
Key Findings:
- Electron-donating groups : Increase anticancer activity.
- Thioacetamide modifications : Alter antibacterial effectiveness.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of several oxadiazole derivatives against liver cancer cell lines (HepG2). Among them, a derivative similar to N-(3-chlorobenzyl)-2... showed significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential for development as an anticancer therapeutic .
Case Study 2: Antimicrobial Screening
In a screening for new antimicrobial agents against Mycobacterium tuberculosis, compounds derived from thioacetamide exhibited MIC values as low as 6 µg/mL, suggesting that modifications to the thioacetamide moiety could enhance activity against resistant strains .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound's structure suggests it may interact with key signaling pathways involved in cancer progression. Studies have shown that derivatives of oxadiazoles possess anticancer properties by inhibiting the NF-κB signaling pathway, which is crucial in many cancers such as hepatocellular carcinoma (HCC) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against various bacterial strains. The oxadiazole moiety is known for its broad-spectrum antimicrobial properties.
Case Studies
A study investigating similar oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. For instance:
- In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a mechanism that disrupts bacterial cell wall synthesis .
Antitubercular Activity
Given the rising incidence of drug-resistant Mycobacterium tuberculosis strains, the search for novel antitubercular agents is critical. Compounds with oxadiazole structures have shown promise in this area.
Research Findings
Research has focused on evaluating the efficacy of various oxadiazole derivatives against M. tuberculosis:
- In vitro evaluations have indicated that certain derivatives exhibit IC50 values in the low micromolar range against M. tuberculosis H37Rv.
- In vivo studies on mouse models have demonstrated significant reductions in bacterial load, supporting the potential for further development as therapeutic agents .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-11-21-16(24-22-11)14-6-3-7-19-17(14)25-10-15(23)20-9-12-4-2-5-13(18)8-12/h2-8H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDVDSLLJXJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.